6-{5-cyclopentanecarbonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9-methyl-9H-purine
CAS No.: 2640889-51-4
Cat. No.: VC11836942
Molecular Formula: C18H24N6O
Molecular Weight: 340.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640889-51-4 |
|---|---|
| Molecular Formula | C18H24N6O |
| Molecular Weight | 340.4 g/mol |
| IUPAC Name | cyclopentyl-[2-(9-methylpurin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone |
| Standard InChI | InChI=1S/C18H24N6O/c1-22-11-21-15-16(22)19-10-20-17(15)23-6-13-8-24(9-14(13)7-23)18(25)12-4-2-3-5-12/h10-14H,2-9H2,1H3 |
| Standard InChI Key | MYRYMNAIJZZHIM-UHFFFAOYSA-N |
| SMILES | CN1C=NC2=C1N=CN=C2N3CC4CN(CC4C3)C(=O)C5CCCC5 |
| Canonical SMILES | CN1C=NC2=C1N=CN=C2N3CC4CN(CC4C3)C(=O)C5CCCC5 |
Introduction
Chemical Structure and Physicochemical Properties
The compound belongs to the class of bicyclic purine derivatives, characterized by a fused pyrrolo[3,4-c]pyrrole core linked to a methylated purine base and a cyclopentanecarbonyl group. Its IUPAC name is cyclopentyl-[2-(9-methylpurin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone, with a molecular formula of and a molecular weight of 340.4 g/mol . Key structural features include:
-
A purine moiety (9-methyl-9H-purine) contributing to nucleotide-mimetic interactions.
-
A pyrrolo[3,4-c]pyrrole bicyclic system providing conformational rigidity.
-
A cyclopentanecarbonyl substituent enhancing lipophilicity and target affinity.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 340.4 g/mol | |
| SMILES | CN1C=NC2=C1N=CN=C2N3CC4CN(CC4C3)C(=O)C5CCCC5 | |
| InChIKey | MYRYMNAIJZZHIM-UHFFFAOYSA-N |
Synthetic Pathways and Optimization
The synthesis of this compound involves multi-step organic reactions, as inferred from analogous bicyclic purine derivatives described in patents . A generalized route includes:
Core Formation
The pyrrolo[3,4-c]pyrrole core is synthesized via cyclization of substituted pyrrole precursors under acidic or basic conditions. For example, reacting -methylpyrrole with diketones in the presence of yields the bicyclic scaffold .
Functionalization
The cyclopentanecarbonyl group is introduced through acylation. Cyclopentanecarbonyl chloride reacts with the core structure in the presence of a base (e.g., triethylamine), forming an amide bond at the 5-position of the pyrrolo[3,4-c]pyrrole .
Purine Coupling
The final step involves coupling the modified core with 9-methyl-9H-purine using carbodiimide-based coupling agents (e.g., EDCI) and catalytic DMAP .
Table 2: Reaction Conditions for Key Steps
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Core Cyclization | , 80°C, 12h | 65–70% |
| Acylation | Cyclopentanecarbonyl chloride, EtN, DCM | 85% |
| Purine Coupling | EDCI, DMAP, DMF, rt | 55–60% |
Comparative Analysis with Structural Analogs
Substituents on the pyrrolo[3,4-c]pyrrole core significantly influence bioactivity:
Table 3: Analog Comparison
The cyclopentanecarbonyl variant’s smaller size and aliphatic nature may improve metabolic stability compared to aromatic analogs .
Challenges and Future Directions
-
Synthetic Scalability: Low yields in purine coupling (55–60%) necessitate optimization .
-
Pharmacokinetic Profiling: Absence of data on absorption, distribution, and toxicity limits therapeutic development.
-
Target Identification: High-throughput screening is required to elucidate precise molecular targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume